molecular formula C20H14ClNO2S B2510101 4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide CAS No. 439097-31-1

4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide

Cat. No. B2510101
CAS RN: 439097-31-1
M. Wt: 367.85
InChI Key: IDRCDMPUEWPMGL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring attached to a sulfonamide group, with a 4-chloro substituent. It also has a phenylethynyl group attached to the nitrogen of the sulfonamide .

Scientific Research Applications

  • Enzyme Inhibition and Antioxidant Potential : Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have been synthesized and characterized, showing significant enzyme inhibition potential against AChE and BChE enzymes, as well as antioxidant properties (Kausar et al., 2019).

  • Cancer and HIV Activity : Several benzenesulfonamides bearing oxadiazole moieties were synthesized and screened for antimicrobial and anti-HIV activities. These compounds showed promising results in line with structure-activity relationships (Iqbal et al., 2006).

  • Anticancer Properties : A study on N-(4-acetylphenyl)benzene sulfonamide derivatives found that chlorinated compounds exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).

  • Antimicrobial and Anticancer Evaluation : 4-(1-Aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives were synthesized and evaluated for in vitro antimicrobial and anticancer activities, showing potential as novel therapeutic agents (Kumar et al., 2014).

  • Synthesis and Antitumor Activity : Novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized and evaluated for their in vitro antitumor activity. Compounds showed remarkable activity and selectivity toward specific cancer cell lines (Sławiński & Brzozowski, 2006).

  • Carbonic Anhydrase Inhibitory Effects : Benzenesulfonamides synthesized in a study exhibited good inhibition profile on carbonic anhydrase isoenzymes, suggesting their potential in the development of novel anticancer agents (Gul et al., 2016).

  • Anticancer and Anti-HIV Potential : A series of benzenesulfonamide derivatives synthesized in another study were evaluated for anticancer and anti-HIV activities, with some compounds showing moderate activity against specific human tumor cell lines and encouraging anti-HIV activity (Pomarnacka & Kozlarska-Kedra, 2003).

Future Directions

Future research could explore the potential of this compound in various applications, given its unique structure. For instance, the available active C–I bonds in the products can be used to achieve structural modification of bioactive compounds, drugs and drug leads, as well as natural products .

properties

IUPAC Name

4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2S/c21-18-10-14-20(15-11-18)25(23,24)22-19-12-8-17(9-13-19)7-6-16-4-2-1-3-5-16/h1-5,8-15,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRCDMPUEWPMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide

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